
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide, commonly known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The A1 adenosine receptor is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. In
Wirkmechanismus
CCPA is a potent and selective agonist of the A1 adenosine receptor. When CCPA binds to the A1 adenosine receptor, it activates a signaling pathway that leads to a variety of physiological effects. These effects include regulation of heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has a variety of biochemical and physiological effects on the body. It has been shown to regulate heart rate and blood pressure by activating the A1 adenosine receptor. CCPA has also been shown to regulate neurotransmitter release, which may have implications for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for use in lab experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological effects of A1 adenosine receptor activation. However, there are also limitations to the use of CCPA in lab experiments. It is a relatively complex compound that requires specialized synthesis methods, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new and improved synthesis methods for CCPA, which could make it more accessible for use in lab experiments. Additionally, further research is needed to fully understand the physiological effects of CCPA and its potential use in scientific research.
Synthesemethoden
CCPA can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form 1-cyanocyclopropane carboxylic acid chloride. This is then reacted with 2-methyl-4-phenoxybutan-1-amine to form CCPA.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12(14(18)17-15(11-16)8-9-15)7-10-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDZHPPIGZAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-methyl-4-phenoxybutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)
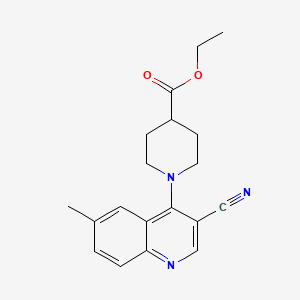
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)
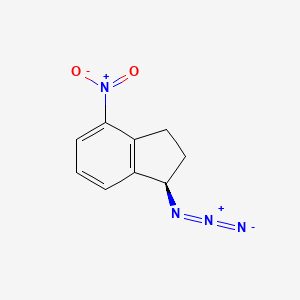
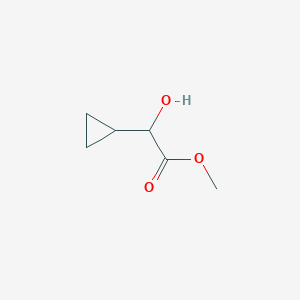
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)
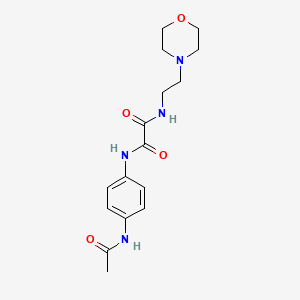
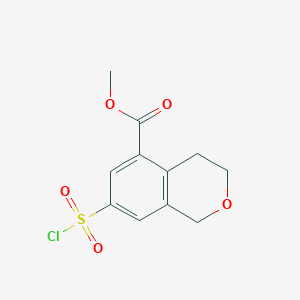
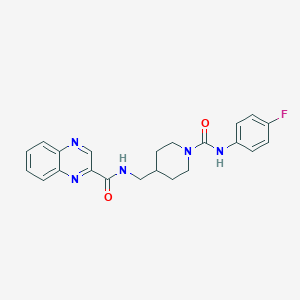
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2699938.png)